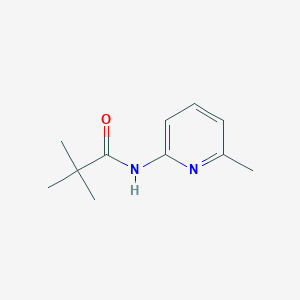
N-(6-Methylpyridin-2-yl)pivalamide
Cat. No. B1351670
Key on ui cas rn:
86847-79-2
M. Wt: 192.26 g/mol
InChI Key: MAZMJMLUKYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05716964
Procedure details


A 3-L flask equipped with a nitrogen (N2) inlet, thermometer and addition funnel was charged with dichloromethane (CH2Cl2, 1400 mL) and 2-amino-6-methylpyridine (130 g, 1.2 mol, Aldrich). After cooling the reaction to 0° C. in a wet ice/water bath, triethylamine (Et3N, 151.5 g, 1.5 mol) was added. Trimethylacetyl chloride (159.15 g, 1.32 mol) was diluted with CH2Cl2 (100 mL) and added dropwise to the reaction over 1.5 h. The reaction was stirred for an additional 30 min at room temperature. The salts were filtered from the reaction and the filtrate was washed twice with H2O. Drying the filtrate with anhydrous magnesium sulfate (MgSO4) and stripping all solvent in vacuo left a yellowish colored solid. Recrystallization from diethyl ether (Et2O)/hexanes (Hex) provided 167.3 g (73%) of pure product. The identity of this material and that of subsequent examples were confirmed by NMR (300 MHZ), microanalysis, and infrared spectroscopy, unless otherwise noted.





Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(N(CC)CC)C.[CH3:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19]>C(Cl)Cl>[CH3:16][C:17]([CH3:22])([CH3:21])[C:18]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
151.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
159.15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for an additional 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3-L flask equipped with a nitrogen (N2) inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to 0° C. in a wet ice/water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the reaction over 1.5 h
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The salts were filtered from the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate was washed twice with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying the filtrate with anhydrous magnesium sulfate (MgSO4)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left a yellowish colored solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from diethyl ether (Et2O)/hexanes (Hex)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 167.3 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
